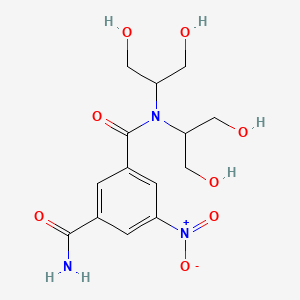
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structural features. This compound contains a benzene ring substituted with nitro and carboxamide groups, along with dihydroxypropyl chains. Such compounds are often of interest in various fields of chemistry and biochemistry due to their potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzene ring using concentrated nitric acid and sulfuric acid.
Amidation: Formation of the carboxamide groups through the reaction of carboxylic acids with amines.
Hydroxylation: Addition of hydroxyl groups to the propyl chains using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale nitration and amidation processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which N1,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide exerts its effects depends on its specific interactions with molecular targets. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Reactive Intermediates: The compound may generate reactive intermediates that interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-benzene-1,3-dicarboxamide: Lacks the nitro group, potentially altering its reactivity and applications.
N~1~,N~1~-Bis(1,3-dihydroxypropan-2-yl)-5-chlorobenzene-1,3-dicarboxamide: Contains a chlorine substituent instead of a nitro group, which may affect its chemical properties.
Propiedades
Número CAS |
60166-97-4 |
|---|---|
Fórmula molecular |
C14H19N3O8 |
Peso molecular |
357.32 g/mol |
Nombre IUPAC |
3-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C14H19N3O8/c15-13(22)8-1-9(3-10(2-8)17(24)25)14(23)16(11(4-18)5-19)12(6-20)7-21/h1-3,11-12,18-21H,4-7H2,(H2,15,22) |
Clave InChI |
MJGROMGZRNDWFR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)N(C(CO)CO)C(CO)CO)[N+](=O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


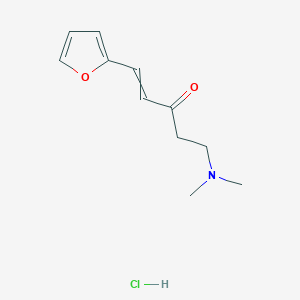
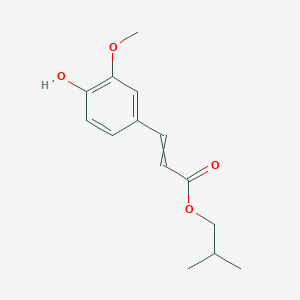
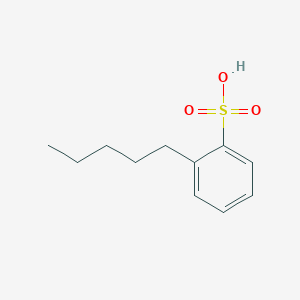
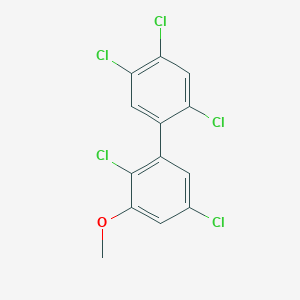

![2-Bromo-2,3-dihydro[1,3]oxazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14615768.png)
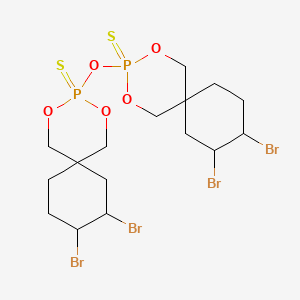
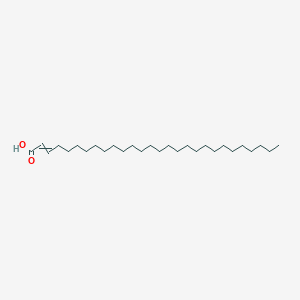

![7-[2-(Hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoic acid](/img/structure/B14615793.png)
![10H-Phenothiazine, 10-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14615801.png)
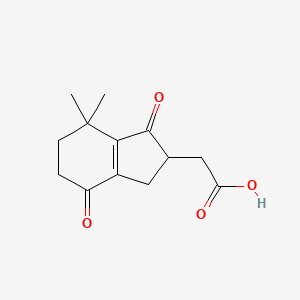
![4-[(4-Bromophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14615816.png)
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
